Cas no 410545-65-2 (2-(Methylsulfonyl)benzylamine)

2-(Methylsulfonyl)benzylamine is a versatile organic compound with a methylsulfonyl group attached to a benzylamine backbone. This compound offers a unique combination of aromatic and aliphatic properties, making it suitable for various chemical transformations. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of the methylsulfonyl group provides stability and solubility, enhancing its utility in laboratory settings.
2-(Methylsulfonyl)benzylamine structure
2-(Methylsulfonyl)benzylamine structure
Product Name:2-(Methylsulfonyl)benzylamine
CAS No:410545-65-2
MF:C8H11NO2S
MW:185.24344086647
MDL:MFCD08234913
CID:926524
PubChem ID:16218335
Update Time:2025-06-20

2-(Methylsulfonyl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • (2-(Methylsulfonyl)phenyl)methanamine
    • 2-(Methylsulfonyl)benzylamine
    • (2-methylsulfonylphenyl)methanamine
    • 2-(methylsulfonyl)-Benzenemethanamine
    • 1-[2-(methylsulfonyl)phenyl]methanamine
    • 2-methanesulfonylbenzylamine
    • Benzenemethanamine,2-(methylsulfonyl)
    • Benzenemethanamine, 2-(methylsulfonyl)-
    • (2-METHANESULFONYLPHENYL)METHANAMINE
    • 2-Methylsulfonylbenzylamine
    • 2-methanesulfonyl-benzylamine
    • NKOMETMTMXTMLP-UHFFFAOYSA-N
    • TRA0001563
    • AB43695
    • SY003362
    • 1-[2-(Methanesulfonyl)phenyl]methanamine
    • V5835
    • 410545-65-2
    • P6H
    • EN300-253561
    • CS-0136616
    • AKOS006238358
    • A873154
    • AS-31274
    • CHEMBL4537613
    • AMY20129
    • MFCD08234913
    • DTXSID50584885
    • 1-(2-METHANESULFONYLPHENYL)METHANAMINE
    • SCHEMBL1146006
    • MDL: MFCD08234913
    • Inchi: 1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
    • InChI Key: NKOMETMTMXTMLP-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=CC=1CN)(=O)=O

Computed Properties

  • Exact Mass: 185.05100
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5
  • XLogP3: 0

Experimental Properties

  • Density: 1.225±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 384.861°C at 760 mmHg
  • Flash Point: 186.557℃
  • Refractive Index: 1.554
  • Solubility: Slightly soluble (11 g/l) (25 º C),
  • PSA: 68.54000
  • LogP: 2.32990

2-(Methylsulfonyl)benzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(Methylsulfonyl)benzylamine Production Method

2-(Methylsulfonyl)benzylamine Suppliers

Amadis Chemical Company Limited
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(CAS:410545-65-2)2-(Methylsulfonyl)benzylamine
Order Number:A873154
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):301.0
Email:sales@amadischem.com

Additional information on 2-(Methylsulfonyl)benzylamine

Professional Introduction to 2-(Methylsulfonyl)benzylamine (CAS No. 410545-65-2)

2-(Methylsulfonyl)benzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 410545-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonylamine derivatives, characterized by its structural motif of a benzylamine moiety linked to a methylsulfonyl group. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further exploration in drug discovery and material science.

The structure of 2-(Methylsulfonyl)benzylamine consists of a benzene ring substituted with an amino group at the para position relative to the methylsulfonyl group. This arrangement contributes to its potential as a building block for more complex molecules, particularly in the synthesis of bioactive agents. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling diverse chemical transformations that are useful in medicinal chemistry.

In recent years, there has been growing interest in sulfonylamine derivatives due to their broad spectrum of biological activities. 2-(Methylsulfonyl)benzylamine has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These activities are attributed to the ability of sulfonyl groups to modulate enzyme activity and interact with biological targets. For instance, sulfonylamines have been shown to inhibit certain kinases and enzymes involved in inflammatory pathways, making them promising candidates for therapeutic intervention.

One of the most compelling aspects of 2-(Methylsulfonyl)benzylamine is its versatility in synthetic chemistry. The compound can serve as a precursor for the development of novel sulfonamides, which are known for their wide-ranging applications in medicine. Researchers have leveraged its reactivity to introduce modifications at various positions on the benzene ring or at the amine group, leading to structurally diverse derivatives with enhanced biological efficacy. This flexibility underscores its importance as a synthetic intermediate in drug design.

Recent advancements in computational chemistry have further highlighted the significance of 2-(Methylsulfonyl)benzylamine. Molecular modeling studies have demonstrated its potential binding interactions with target proteins, providing insights into its mechanism of action. These simulations have been instrumental in guiding experimental efforts, allowing researchers to optimize the compound's structure for improved potency and selectivity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The pharmaceutical industry has taken notice of 2-(Methylsulfonyl)benzylamine due to its potential therapeutic applications. Several academic and industrial groups have reported novel derivatives synthesized from this compound that exhibit significant pharmacological activity. For example, modifications aimed at enhancing solubility or metabolic stability have led to compounds with improved pharmacokinetic profiles. These findings suggest that further exploration of 2-(Methylsulfonyl)benzylamine could yield valuable new drugs for treating various diseases.

Moreover, the environmental impact and sustainability considerations have influenced the development strategies surrounding 2-(Methylsulfonyl)benzylamine. Green chemistry principles have been applied to optimize synthetic routes, reducing waste and minimizing hazardous byproducts. Such sustainable practices are essential for ensuring that pharmaceutical development remains viable long-term while adhering to regulatory standards.

In conclusion, 2-(Methylsulfonyl)benzylamine (CAS No. 410545-65-2) represents a fascinating compound with considerable potential in pharmaceutical research and industrial applications. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a key player in the development of next-generation therapeutics. Continued investigation into this molecule promises to yield further insights into its biological activities and synthetic utility.

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Amadis Chemical Company Limited
(CAS:410545-65-2)2-(Methylsulfonyl)benzylamine
A873154
Purity:99%
Quantity:5g
Price ($):301.0
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